molecular formula C15H20N4O4S B2356784 4-[butyl(methyl)sulfamoyl]-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide CAS No. 850936-51-5

4-[butyl(methyl)sulfamoyl]-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide

Cat. No.: B2356784
CAS No.: 850936-51-5
M. Wt: 352.41
InChI Key: IZUXQHKPLJONPL-UHFFFAOYSA-N
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Description

4-[butyl(methyl)sulfamoyl]-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide is a sulfonamide compound with a complex molecular structure It is characterized by the presence of a benzamide core, a butyl(methyl)sulfamoyl group, and a 5-methyl-1,3,4-oxadiazol-2-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[butyl(methyl)sulfamoyl]-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes the following steps:

    Formation of the Benzamide Core: The benzamide core is synthesized through the reaction of an appropriate benzoyl chloride with an amine.

    Introduction of the Sulfamoyl Group: The sulfamoyl group is introduced by reacting the benzamide intermediate with a sulfonamide reagent under suitable conditions.

    Formation of the Oxadiazole Ring: The oxadiazole ring is formed through a cyclization reaction involving a hydrazide and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to streamline the process.

Chemical Reactions Analysis

Types of Reactions

4-[butyl(methyl)sulfamoyl]-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The benzamide core can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

4-[butyl(methyl)sulfamoyl]-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-[butyl(methyl)sulfamoyl]-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking their activity. The oxadiazole ring may also contribute to the compound’s biological activity by interacting with cellular receptors or enzymes.

Comparison with Similar Compounds

Similar Compounds

    4-[butyl(methyl)sulfamoyl]-N-[5-[(methylthio)methyl]-1,3,4-oxadiazol-2-yl]benzamide: This compound is similar in structure but contains a methylthio group instead of a methyl group.

    Sulfonamides: Other sulfonamide compounds with different substituents on the benzamide core or oxadiazole ring.

Uniqueness

4-[butyl(methyl)sulfamoyl]-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-[butyl(methyl)sulfamoyl]-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O4S/c1-4-5-10-19(3)24(21,22)13-8-6-12(7-9-13)14(20)16-15-18-17-11(2)23-15/h6-9H,4-5,10H2,1-3H3,(H,16,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZUXQHKPLJONPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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